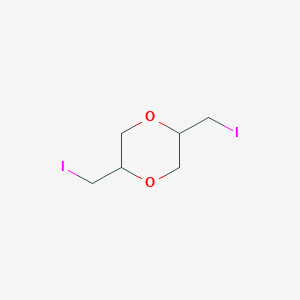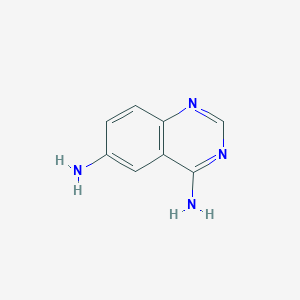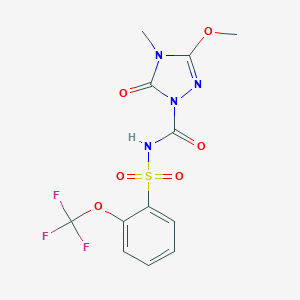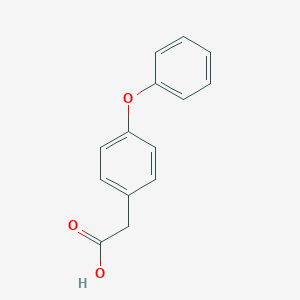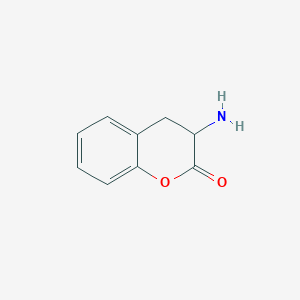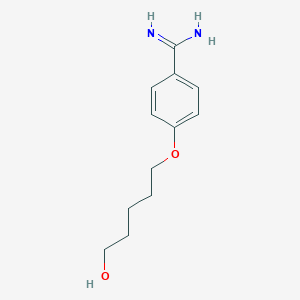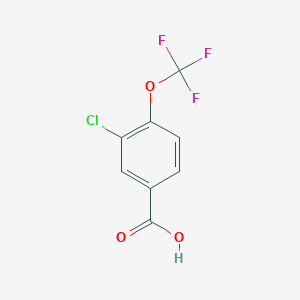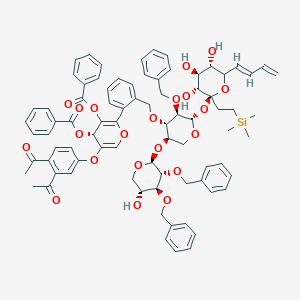
Xylotetraose derivative
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xylotetraose derivative is a carbohydrate molecule that is derived from xylan, which is a natural polymer found in plant cell walls. This molecule has been the subject of extensive research due to its potential applications in various fields, including medicine, biotechnology, and biochemistry. In
Mecanismo De Acción
The mechanism of action of xylotetraose derivative is not fully understood. However, it is believed to interact with various receptors and enzymes in the body, leading to its physiological effects.
Efectos Bioquímicos Y Fisiológicos
Xylotetraose derivative has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to modulate the immune system. It has also been shown to improve gut health by promoting the growth of beneficial bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using xylotetraose derivative in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential variability due to differences in the source of xylan and the method of synthesis.
Direcciones Futuras
There are several future directions for the study of xylotetraose derivative. These include the development of new synthesis methods, the exploration of its potential applications in medicine and biotechnology, and the study of its mechanism of action and physiological effects in more detail. Additionally, the potential use of xylotetraose derivative as a prebiotic for improving gut health is an area of active research.
Métodos De Síntesis
The synthesis of xylotetraose derivative can be achieved through several methods, including enzymatic hydrolysis, chemical synthesis, and microbial fermentation. Enzymatic hydrolysis involves the use of enzymes to break down xylan into smaller oligosaccharides, including xylotetraose. Chemical synthesis involves the use of chemical reactions to synthesize xylotetraose from simpler molecules. Microbial fermentation involves the use of microorganisms to produce xylotetraose from xylan.
Aplicaciones Científicas De Investigación
Xylotetraose derivative has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In biotechnology, it has been used as a substrate for the production of biofuels and other value-added products. In biochemistry, it has been used as a model molecule for studying the structure and function of carbohydrates.
Propiedades
Número CAS |
140222-29-3 |
|---|---|
Nombre del producto |
Xylotetraose derivative |
Fórmula molecular |
C81H86O21Si |
Peso molecular |
1423.6 g/mol |
Nombre IUPAC |
[(4S)-3-benzoyloxy-2-[2-[[(2S,3R,4S,5R)-2-[(2S,3R,4S,5S)-6-[(1E)-buta-1,3-dienyl]-3,4,5-trihydroxy-2-(2-trimethylsilylethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-5-hydroxy-3,4-bis(phenylmethoxy)oxan-2-yl]oxy-3-phenylmethoxyoxan-4-yl]oxymethyl]phenyl]-5-(3,4-diacetylphenoxy)-4H-pyran-4-yl] benzoate |
InChI |
InChI=1S/C81H86O21Si/c1-7-8-38-64-67(85)68(86)76(87)81(101-64,41-42-103(4,5)6)102-80-75(92-46-55-30-18-11-19-31-55)71(65(50-96-80)98-79-74(91-45-54-28-16-10-17-29-54)70(63(84)48-95-79)90-44-53-26-14-9-15-27-53)93-47-58-36-24-25-37-61(58)69-73(100-78(89)57-34-22-13-23-35-57)72(99-77(88)56-32-20-12-21-33-56)66(49-94-69)97-59-39-40-60(51(2)82)62(43-59)52(3)83/h7-40,43,49,63-65,67-68,70-72,74-76,79-80,84-87H,1,41-42,44-48,50H2,2-6H3/b38-8+/t63-,64?,65-,67-,68+,70+,71+,72+,74-,75-,76-,79+,80+,81+/m1/s1 |
Clave InChI |
MFAFGYSWBDPBHB-GYFIFSNJSA-N |
SMILES isomérico |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5CO[C@H]6[C@@H](CO[C@H]([C@@H]6OCC7=CC=CC=C7)O[C@]8([C@@H]([C@H]([C@@H](C(O8)/C=C/C=C)O)O)O)CC[Si](C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
SMILES |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)OC2=COC(=C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)C5=CC=CC=C5COC6C(COC(C6OCC7=CC=CC=C7)OC8(C(C(C(C(O8)C=CC=C)O)O)O)CC[Si](C)(C)C)OC9C(C(C(CO9)O)OCC1=CC=CC=C1)OCC1=CC=CC=C1)C(=O)C |
Sinónimos |
2-(trimethylsilyl)ethyl O-(2,3-di-O-benzylxylopyranosyl)(1-4)-O-(2,3-di-O-benzoylxylopyranosyl)-(1-4)-O-(2,3-di-O-benzylxylopyranosyl)-(1-4)-2,3-di-O-benzoylxylopyranoside xylotetraose derivative |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



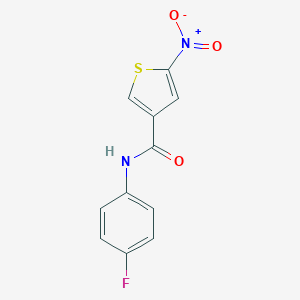
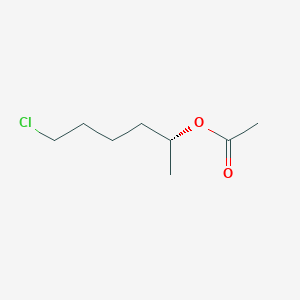
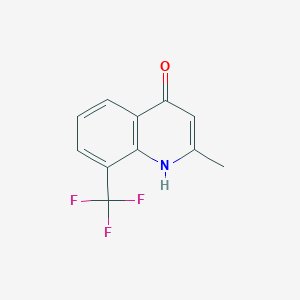
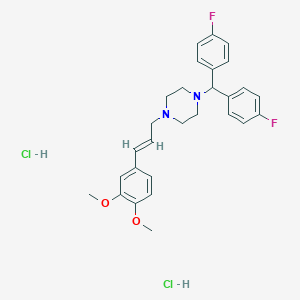
![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromopropan-1-one](/img/structure/B134048.png)
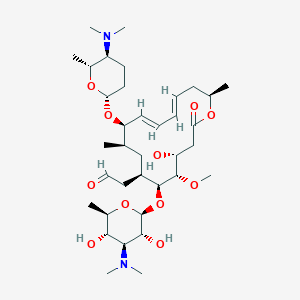
![{5-[(Acetyloxy)methyl]-1,4-dioxan-2-yl}methyl acetate](/img/structure/B134058.png)
